Lauryl isoquinolinium bromide

Catalog No.
S772701
CAS No.
93-23-2
M.F
C21H32N.Br
C21H32BrN
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl isoquinolinium bromide

CAS Number

93-23-2

Product Name

Lauryl isoquinolinium bromide

IUPAC Name

2-dodecylisoquinolin-2-ium;bromide

Molecular Formula

C21H32N.Br
C21H32BrN

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1

InChI Key

MSJLMQTXVKCUCD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Synonyms

Decelerine; Dodecylisoquinolinium Bromide; Isothan; Isothan Q 15; Isothan Q-90; Laurylisoquinolinium Bromide; N-Laurylisoquinolinium Bromide; n-Dodecylisoquinolinium Bromide

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Antimicrobial Properties

LIB exhibits antimicrobial activity against various bacteria and fungi []. This property makes it a potential candidate for:

  • Developing new disinfectants and antiseptics: Researchers are exploring the use of LIB in formulations for disinfecting surfaces and medical equipment [].
  • Enhancing the efficacy of existing antimicrobials: LIB can be combined with other antibiotics to increase their effectiveness against resistant bacterial strains [].

Micelle Formation

LIB forms micelles in aqueous solutions, which are spherical aggregates of surfactant molecules with their hydrophobic tails oriented inwards and hydrophilic heads outwards []. This property makes LIB useful for:

  • Drug delivery: LIB micelles can be used to encapsulate and deliver hydrophobic drugs to specific target sites in the body [].
  • Protein purification: LIB micelles can help separate proteins from other biological molecules by selectively interacting with them [].

Analytical Chemistry

LIB finds applications in analytical chemistry due to its ability to:

  • Separate complex mixtures of compounds: LIB can be used in high-performance liquid chromatography (HPLC) to separate various components based on their interaction with the surfactant [].
  • Enhance sensitivity in detection methods: LIB can be employed to improve the sensitivity of analytical techniques like fluorescence spectroscopy [].

Lauryl isoquinolinium bromide is a cationic surfactant belonging to the class of isoquinolinium compounds. Its chemical formula is C21H32NBrC_{21}H_{32}NBr, and it is characterized by a long alkyl chain, which contributes to its surfactant properties. This compound is primarily utilized in cosmetic formulations and as a pharmaceutical agent due to its ability to interact with biological membranes and its antimicrobial properties .

Research suggests LIB has antimicrobial properties, potentially affecting bacterial cell membranes [, ]. The exact mechanism requires further investigation [].

  • Oxidation: Under specific conditions, this compound can be oxidized, resulting in various oxidation products.
  • Reduction: Reduction reactions can modify the bromide ion, potentially forming different ionic species.
  • Substitution: The bromide ion can be replaced with other anions in the presence of suitable reagents, allowing for diverse chemical transformations .

These reactions are significant for its application in different formulations and for understanding its stability and reactivity.

Lauryl isoquinolinium bromide exhibits notable biological activities, particularly in dermatological applications:

  • Hair Growth Delay: This compound targets the germinative cells of hair follicles, selectively destroying them to delay hair growth. This action is beneficial in cosmetic products aimed at hair management.
  • Antimicrobial Properties: As a cationic surfactant, it possesses antimicrobial properties that make it effective against various pathogens, enhancing its utility in personal care products and pharmaceuticals .

The synthesis of lauryl isoquinolinium bromide typically involves the following steps:

  • Dissolution: Lauryl isoquinolinium chloride is dissolved in an appropriate solvent.
  • Reaction: An ammonium bromide solution is added to the mixture, which is then stirred to facilitate the reaction.
  • Purification: The reaction mixture is filtered to remove impurities, followed by crystallization to isolate the product.
  • Drying: The final product is dried to achieve the desired purity and yield.

Industrial methods may optimize these steps for larger-scale production .

Lauryl isoquinolinium bromide has various applications across multiple fields:

  • Cosmetics: Used as an active ingredient in hair care products to manage hair growth.
  • Pharmaceuticals: Acts as a diagnostic agent and is employed in certain therapeutic formulations due to its antimicrobial properties .
  • Surfactants: Functions as a surfactant in formulations requiring emulsification or stabilization of mixtures.

Research indicates that lauryl isoquinolinium bromide interacts strongly with anionic polyelectrolytes such as poly(acrylic acid sodium salt) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt. These interactions arise from electrostatic attractions between the positively charged isoquinolinium group and negatively charged groups on polyelectrolyte chains, as well as hydrophobic interactions due to its long alkyl chain. Such interactions are crucial for developing formulations that require enhanced stability and performance .

Similar Compounds

Several compounds share structural or functional similarities with lauryl isoquinolinium bromide. Below are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Cetyl pyridinium chlorideLong alkyl chain, pyridiniumAntimicrobial properties; used in oral care products
Benzalkonium chlorideQuaternary ammonium compoundBroad-spectrum antimicrobial; used in disinfectants
Dodecylbenzenesulfonic acidSulfonic acid derivativeEffective emulsifier; used in detergents

Lauryl isoquinolinium bromide stands out due to its specific action on hair follicle germinative cells, making it particularly useful in cosmetic applications focused on hair management .

Hydrogen Bond Acceptor Count

1

Exact Mass

377.17181 g/mol

Monoisotopic Mass

377.17181 g/mol

Heavy Atom Count

23

UNII

09TM5K0O34

Other CAS

93-23-2

Wikipedia

Lauryl isoquinolinium bromide

Use Classification

Cosmetics -> Antistatic; Surfactant; Deodorant; Antimicrobial

General Manufacturing Information

Isoquinolinium, 2-dodecyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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